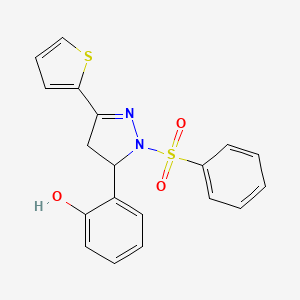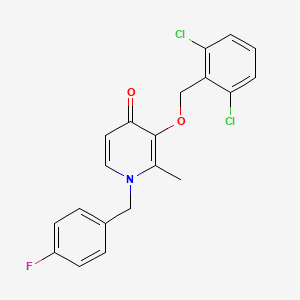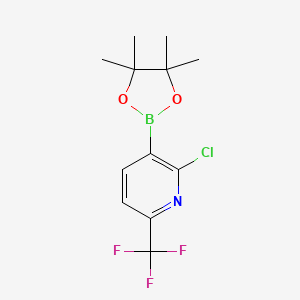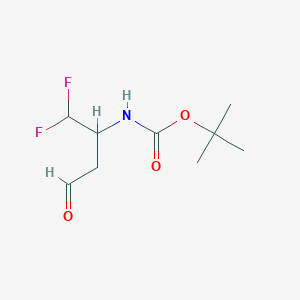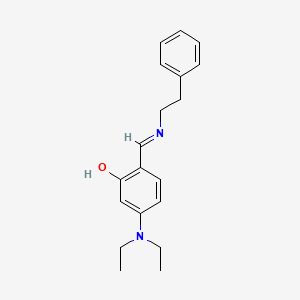![molecular formula C24H18N2O3S B2909844 (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one CAS No. 694437-74-6](/img/structure/B2909844.png)
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one, commonly known as MLS000544460, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one involves the condensation of 1-(4-methylphenyl)sulfonyl-3-indolecarboxaldehyde with isatin in the presence of a base to form the desired product.
Starting Materials
1-(4-methylphenyl)sulfonyl-3-indolecarboxaldehyde, Isatin, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 1-(4-methylphenyl)sulfonyl-3-indolecarboxaldehyde and isatin in a suitable solvent (e.g. ethanol, DMF)., Step 2: Add a base (e.g. NaOH, KOH) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired product, (3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one.
Mécanisme D'action
MLS000544460 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the caspase-3 pathway, leading to apoptosis in cancer cells. MLS000544460 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. This inhibition may contribute to its potential neuroprotective effects.
Effets Biochimiques Et Physiologiques
MLS000544460 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MLS000544460 has been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MLS000544460 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, more research is needed to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
MLS000544460 has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on optimizing its synthesis method to improve its solubility and bioavailability. Additionally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Further research could also investigate its potential therapeutic applications in other diseases and its mechanism of action in more detail.
Applications De Recherche Scientifique
MLS000544460 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MLS000544460 has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16-10-12-18(13-11-16)30(28,29)26-15-17(19-6-3-5-9-23(19)26)14-21-20-7-2-4-8-22(20)25-24(21)27/h2-15H,1H3,(H,25,27)/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYODMMXIHAPQX-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C\4/C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

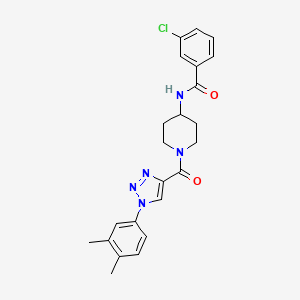
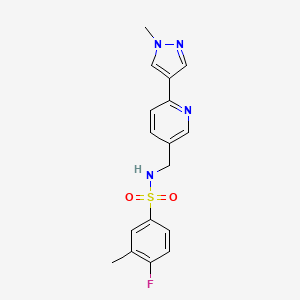
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
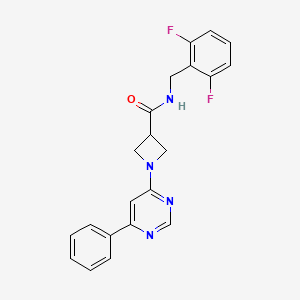
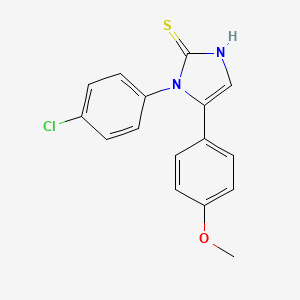
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
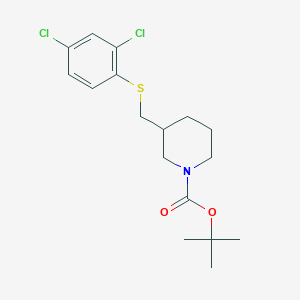
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)
